physicochemical properties of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3
physicochemical properties of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3
The following technical guide details the physicochemical properties, synthesis logic, and analytical applications of the stable isotope-labeled internal standard 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 .
Role: Stable Isotope Internal Standard (IS) for Bioanalysis Parent Molecule: 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH)[1][2][3]
Executive Summary
This guide characterizes 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 (hereafter referred to as HPPH-d5-13C3 ), a highly specific stable isotope-labeled internal standard designed for the quantification of p-hydroxyphenytoin (HPPH) in biological matrices.[1] HPPH is the primary metabolite of the antiepileptic drug Phenytoin.[4]
The +8 Da mass shift (derived from five deuterium atoms on the phenyl ring and three Carbon-13 atoms on the hydantoin core) is engineered to eliminate isotopic crosstalk (M+0 to M+8 contribution is negligible) and prevent interference from naturally occurring isotopes or other metabolic analogues. This specific isotopologue represents the "Gold Standard" for LC-MS/MS workflows requiring absolute quantification accuracy in therapeutic drug monitoring (TDM) and pharmacokinetic (DMPK) studies.[1]
Chemical Identity & Physicochemical Profile[1][5][6][7][8]
Nomenclature & Structure[1][5]
-
IUPAC Name: 5-(4-Hydroxyphenyl)-5-(phenyl-d5)-imidazolidine-2,4,5-13C3-2,4-dione[1]
-
Common Name: HPPH-d5-13C3[1]
-
Parent Compound CAS: 2784-27-2 (p-HPPH)[1]
-
Isotopic Purity: ≥ 99 atom % 13C, ≥ 98 atom % D
Physicochemical Properties Table
The following properties are derived from the parent compound, with mass-specific adjustments for the isotopologue.
| Property | Value / Description | Notes |
| Molecular Formula | High-purity labeling prevents "isobaric overlap."[1] | |
| Exact Mass (Monoisotopic) | 276.1364 Da (Calculated) | Shift of +8.051 Da vs. unlabeled (268.085 Da). |
| Molecular Weight | 276.31 g/mol | Average weight including isotope distribution.[1] |
| Physical State | White to off-white solid powder | Crystalline form.[1] |
| Melting Point | > 300 °C | Consistent with high lattice energy of hydantoins. |
| Solubility (Organic) | Soluble in DMSO, DMF, Methanol | Recommended stock solvent: DMSO or MeOH. |
| Solubility (Aqueous) | Very low (< 20 µg/mL at pH 2) | Increases at pH > 10 due to phenolic/imide deprotonation. |
| pKa values | pKa1 ≈ 8.7 (Phenolic OH)pKa2 ≈ 9.2 (Imide NH) | Weak acid; ionizes in negative mode ESI. |
| LogP (Octanol/Water) | 1.8 – 2.1 | Lipophilic enough for RP-LC retention.[1] |
| Hygroscopicity | Low | Stable under ambient humidity; store desiccated.[1] |
Ionization & Mass Spectrometry[1]
-
Polarity: Negative Mode (ESI-) is preferred due to the acidic phenolic and imide protons.[1] Positive mode (ESI+) is possible but often less sensitive for hydantoins.[1]
-
Key Transition (MRM):
-
Precursor: m/z 275.1 [M-H]⁻
-
Product: m/z 42.0 [
C-NCO]⁻ (Characteristic hydantoin ring cleavage).[1]
-
Synthesis & Isotopic Architecture
The synthesis of HPPH-d5-13C3 requires a convergent strategy to introduce labels at specific positions. The Bucherer-Bergs reaction is the standard protocol for constructing the hydantoin ring.[1][5]
Retrosynthetic Logic
To achieve the specific d5-phenyl and 2,4,5-13C3 labeling pattern, the precursors must be:
-
Ketone Source (C-5 & Phenyl-d5): (4-Hydroxyphenyl)(phenyl-d5)methanone labeled with
C at the carbonyl .[1] -
Cyanide Source (C-4): Potassium Cyanide-
C .[1] -
Carbonate Source (C-2): Ammonium Carbonate-
C .[1]
Synthesis Workflow (DOT Diagram)
Figure 1: Multicomponent Bucherer-Bergs synthesis pathway for HPPH-d5-13C3.[1]
Critical Synthesis Notes
-
Regiochemistry: The Bucherer-Bergs reaction is highly selective for 5,5-disubstituted hydantoins.[1]
-
Isotopic Dilution: The use of
C-labeled ammonium carbonate is critical for the C-2 position.[1] Using standard ammonium carbonate would result in a +7 Da shift (d5 + 13C2), failing the +8 Da requirement.
Analytical Application (LC-MS/MS)
Method Development Parameters
This IS is used to normalize matrix effects (ion suppression/enhancement) in plasma and urine analysis.
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm) | Phenyl phases offer superior selectivity for aromatic hydantoins.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid (or 5mM Ammonium Acetate) | Ammonium acetate improves ionization in negative mode. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better peak shape for hydantoins.[1] |
| Ionization | ESI Negative (-) | Deprotonation of the imide (N-3) or phenol is highly efficient.[1] |
| Mass Shift | +8 Da | Unlabeled HPPH (268) vs. IS (276). Zero spectral overlap.[1] |
Biological Context: Phenytoin Metabolism
Understanding the biological generation of HPPH is crucial for interpreting assay results. Phenytoin is metabolized by CYP2C9 and CYP2C19.[1]
Figure 2: Metabolic pathway of Phenytoin to p-HPPH.[1][3][6] The IS is used to quantify the "p-HPPH" node.[1]
Handling & Stability Protocols
Storage Conditions
-
Solid State: Store at -20°C protected from light. Stable for >2 years if kept dry.[1]
-
Solution State: Stock solutions (1 mg/mL in DMSO) are stable for 6 months at -20°C.[1]
-
Light Sensitivity: Hydantoins are generally stable, but the phenolic group can be susceptible to photo-oxidation over long periods.[1] Amber vials are mandatory.[1]
Reconstitution Protocol
-
Equilibrate: Allow the vial to warm to room temperature (20-25°C) before opening to prevent condensation.
-
Solvent: Add DMSO or Methanol to achieve a concentration of 1 mg/mL. Vortex for 30 seconds.[1]
-
Sonication: If particles persist, sonicate for 5 minutes.
-
Working Solution: Dilute the stock into the mobile phase or water/methanol (50:50) for daily use.[1] Do not store dilute working solutions (>24h).
Troubleshooting
-
Low Signal: Check pH of mobile phase. If pH < 3, ionization in negative mode may be suppressed. Adjust to pH 4-5 using ammonium acetate.[1]
-
Peak Tailing: Indicates secondary interactions with free silanols.[1] Use a high-purity, end-capped C18 column or increase buffer strength.
References
-
PubChem. 5-(4-Hydroxyphenyl)-5-phenylhydantoin (Compound Summary). National Library of Medicine. [Link]
-
Nakajima, M., et al. (2002). Involvement of multiple UDP-glucuronosyltransferase 1A isoforms in glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin in human liver microsomes.[1][7] Drug Metabolism and Disposition.[1] [Link]
-
Sarges, R., et al. (1975). Bucherer-Bergs reaction.[1] Synthesis of hydantoins. Journal of Heterocyclic Chemistry. (General reference for synthesis mechanism).
-
Maggs, J. L., et al. (1997).[1] Metabolic bioactivation of phenytoin to a reactive arene oxide intermediate. Chemical Research in Toxicology.[1] [Link]
Sources
- 1. 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide | C21H20N2O9 | CID 135250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15: effects of UGT-UGT interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
